2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone
Description
2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a furan ring, a trifluoromethyl group, and a piperidine moiety
Properties
Molecular Formula |
C17H18F3N3O2S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C17H18F3N3O2S/c1-11-4-6-23(7-5-11)15(24)10-26-16-21-12(13-3-2-8-25-13)9-14(22-16)17(18,19)20/h2-3,8-9,11H,4-7,10H2,1H3 |
InChI Key |
CYKPWNNUDUEQJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps. One common approach is to start with the preparation of the furan ring, which can be synthesized from furfural through various methods such as the Paal-Knorr synthesis . The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions . The piperidine moiety is often synthesized separately and then coupled with the furan and pyrimidine intermediates through nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Reduction: The pyrimidine ring can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and trifluoromethyl iodide for introducing the trifluoromethyl group . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include furanones, reduced pyrimidine derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The furan ring and trifluoromethyl group are known to interact with enzymes and receptors, modulating their activity . The piperidine moiety can enhance the compound’s binding affinity and selectivity for certain targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid (2,5-FDCA): A furan derivative used in the production of bioplastics.
2,5-Dimethylfuran (2,5-DMF): A furan derivative used as a biofuel.
Furfuryl Alcohol: A furan derivative used in the production of resins and polymers.
Uniqueness
2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of a furan ring, a trifluoromethyl group, and a piperidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
